molecular formula C25H32O2 B1678685 Quinestrol CAS No. 152-43-2

Quinestrol

Cat. No. B1678685
CAS RN: 152-43-2
M. Wt: 364.5 g/mol
InChI Key: PWZUUYSISTUNDW-UHFFFAOYSA-N
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Description

Quinestrol, also known as ethinylestradiol cyclopentyl ether (EECPE), is an estrogen medication used in menopausal hormone therapy, hormonal birth control, and to treat breast and prostate cancer . It is a prodrug of ethinylestradiol (EE), with no estrogenic activity of its own . After oral administration, it is stored in adipose tissue where it is slowly released and metabolized principally to the parent compound, ethinylestradiol .


Molecular Structure Analysis

This compound has a molecular formula of C25H32O2 and a molar mass of 364.529 g/mol . The IUPAC name for this compound is (8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .


Chemical Reactions Analysis

This compound has been shown to have adsorption-desorption behavior in soils . The Freundlich and Langmuir models were applied to the sorption-desorption data to examine the affinity towards this compound of the soils .


Physical And Chemical Properties Analysis

This compound is a 17-hydroxy steroid and a terminal acetylenic compound. It has a role as a xenoestrogen . The Kf and Kfdes values of this compound in the tested soils ranged from 3.72 to 20.47 mg1−n Ln kg−1 and from 1.26 to 7.8 mg1−n Ln kg−1, respectively .

Scientific Research Applications

Photodegradation in Water

Quinestrol, a synthetic estrogen, has been studied for its photodegradation in water. It degrades under UV and solar irradiation, with factors like hydrogen peroxide concentration, water type, and this compound concentration affecting the rate. The study identified at least ten photodegradation products in water exposed to UV irradiation (Tang et al., 2012).

Reproductive Hormone Effects in Gerbils

Research on female Mongolian gerbils demonstrated that this compound affects reproductive hormone expression, secretion, and receptor levels. It altered serum and pituitary concentrations of key reproductive hormones, and its impact was both time- and dose-dependent (Lv et al., 2012).

Environmental Degradation

A study on the plateau pika population highlighted this compound's degradation in soil and water, showing its dissipation half-life and how microbial activity influences its degradation. The research concluded that this compound's complete degradation occurs in a relatively short time, but further investigation into its ecological and environmental safety is needed (Zhang et al., 2013).

Reproductive Organ and Hormone Effects in Gerbils

This compound's effects on reproductive organs, hormones, and enzymes in female Mongolian gerbils were studied, showing significant changes in uterine weight, progesterone and estradiol levels, and detoxification enzymes. The study highlighted this compound's reversible influence on reproductive aspects (Su et al., 2017).

Reproductive Toxicity in Male Rats

Another study focused on this compound's impact on reproductive hormones and antioxidant status in adult male rats. It revealed that this compound significantly reduced testis and epididymides weight, sperm counts, and altered several hormone levels. The research suggests that endocrine disorders and oxidative stress may be involved in this compound-induced reproductive toxicity (Li et al., 2014).

Complex Formation for Agricultural Use

This compound's inclusion complex with 2,6-di-O-methyl-β-cyclodextrin was prepared for potential use in rat control products in agriculture. The study involved characterizing the complex and suggested that it could enhance this compound's water solubility, making it useful for agricultural applications (Wang et al., 2013).

Oxidative Stress and Spermatogenesis in Gerbils

This compound's effects on oxidative stress and abnormal spermatogenesis in male Mongolian gerbils were evaluated. The study found that this compound treatment led to decreased antioxidant enzymes, increased malondialdehyde concentration, and significant changes in testicular weight and sperm quality (Shen et al., 2012).

Adsorption-Desorption in Soils

A study on the adsorption-desorption behavior of this compound in soils from different areas of China was conducted to assess its environmental risk. The research found that this compound's adsorption was correlated with soil total organic carbon and cation exchange capacity, suggesting low mobility potential in soils (Guo et al., 2020).

Fertility Recovery in Treated Mice

The recovery rate of male fertility after this compound administration was studied in mice. It was found that this compound's anti-fertility effects were of shorter duration compared to diethylstilbestrol, another estrogenic compound (Liu et al., 2017).

Spermatogenic Apoptosis in Mice

This compound's effects on spermatogenesis in adult male mice were investigated, showing that it led to decreased sperm counts, reduced testicular weight, and induced apoptosis in spermatogenic cells. The study suggests that oxidative stress and specific apoptotic pathways are involved (Li et al., 2014).

Apoptotic Pathways in Rat Testes

Research on this compound-induced spermatogenic apoptosis in adult male rats revealed that it impacts the expression of various apoptotic markers. The study provides insight into the pathways involved in this compound-induced abnormal spermatogenesis (Li et al., 2014).

Social Behavior in Brandt's Voles

The impact of this compound on social behavior and reproductive physiology in Brandt's voles was evaluated. The study indicated that while this compound reduced reproductive parameters, it had little effect on social behavior, suggesting its potential as a sterilant with minimal behavioral side effects (Wang et al., 2011).

Hormonal Effects on Mastomys Natalensis

This compound's effects on Mastomys natalensis, a rodent pest species, were studied. The research found that this compound, both alone and in combination with levonorgestrel, affected rodent fertility, with significant implications for pest management (Massawe et al., 2017).

Mechanism of Action

Quinestrol works by diffusing into target cells and interacting with a protein receptor (the estrogen receptor). When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Safety and Hazards

Quinestrol is harmful if swallowed, in contact with skin, or if inhaled. It may cause cancer and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUUYSISTUNDW-VAFBSOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046553
Record name Quinestrol
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Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015579
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Solubility

1.57e-03 g/L
Record name Quinestrol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor (the estrogen receptor). Estrogen interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
Record name Quinestrol
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CAS RN

152-43-2
Record name Quinestrol
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Record name Quinestrol [USAN:USP:INN:BAN]
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Record name Quinestrol
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Record name Quinestrol
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Record name QUINESTROL
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Record name Quinestrol
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Melting Point

107.5 °C
Record name Quinestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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